Cirsimaritin

Übersicht

Beschreibung

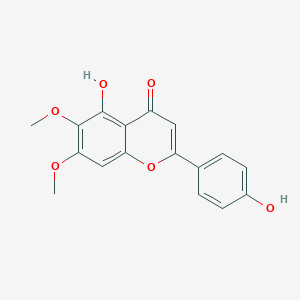

Cirsimaritin is a naturally occurring flavonoid compound, specifically a dimethoxy flavone, which is found in various medicinal plants such as Cirsium japonicum, Artemisia judaica, and Ocimum sanctum . It is known for its diverse biological activities, including antiproliferative, antimicrobial, and antioxidant properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Studied for its role in modulating biological pathways and its effects on cellular processes.

Wirkmechanismus

Target of Action

Cirsimaritin, a flavonoid found in various natural sources , has been identified to have multiple targets. It exhibits selective antitumor effects against the NCIH-520 cell-line . It also inhibits the action of CATD and ODC, which are responsible for the development stage of cancer cells .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it increases apoptosis in the NCIH-520 cell-line . In the context of diabetes, it has been found to reduce elevated levels of serum glucose and insulin . It also upregulates the protein contents of GLUT4 and pAMPK-α1 in skeletal muscle and adipose tissue .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits cell membrane receptors, interferes with signaling pathways, and inhibits transcriptional factors such as Nf-κB involved in cell promotion and proliferation . It also suppresses MAPK and NF-κB, key signaling pathways responsible for IL-17 expression .

Pharmacokinetics

Its bioavailability is suggested by its observed effects in vivo, such as its ability to reduce serum glucose and insulin levels in diabetic rats .

Result of Action

This compound has a broad spectrum of biological properties, including anticancer, antimicrobial, antidiabetic, antiparasitic, antioxidant, and anti-inflammatory effects . For example, it reduces MDA and IL-6 levels, increases GSH levels, and reduces GSSG levels in diabetic rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the plant sources of this compound, such as Artemisia judaica and Cirsium japonicum, may have varying concentrations of the compound depending on their growth conditions . .

Biochemische Analyse

Biochemical Properties

Cirsimaritin interacts with various enzymes and proteins, contributing to its wide range of biological activities. For instance, it has been found to inhibit the action of CATD and ODC, enzymes responsible for the development stage of cancer cells . In the context of type 2 diabetes mellitus (T2D), this compound has been shown to reduce serum glucose and insulin levels, suggesting an interaction with the biochemical pathways involved in glucose metabolism .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. For example, it has been shown to reduce the elevated levels of serum glucose in diabetic rats, suggesting an influence on cell function . This compound also induces anti-inflammatory and antiproliferative effects by inhibiting cell membrane receptors, interfering with signaling pathways, and inhibiting transcriptional factors such as Nf-κB involved in cell promotion and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to enhance glucose uptake rate in TNF-α-treated mouse FL83B hepatocytes, suggesting a role in improving insulin resistance in the liver . Additionally, it induces anti-inflammatory and antiproliferative effects by inhibiting cell membrane receptors, interfering with signaling pathways, and inhibiting transcriptional factors such as Nf-κB involved in cell promotion and proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in a high-fat diet and streptozotocin-induced rat model of T2D, rats were treated orally with this compound for 10 days before terminating the experiment and collecting plasma, soleus muscle, adipose tissue, and liver for further downstream analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study investigating the role of this compound in reducing the severity of colitis in an animal model, a specific dosage of this compound was administered to induce colitis in laboratory Swiss albino mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, in the context of T2D, this compound has been shown to reduce serum glucose and insulin levels, suggesting an interaction with the biochemical pathways involved in glucose metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cirsimaritin can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the methylation of apigenin, another flavonoid, using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from plant sources. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the flavonoid from the plant material . The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cirsimaritin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavone.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride or benzoyl chloride are used for acetylation or benzoylation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methylated, acetylated, and benzoylated compounds .

Vergleich Mit ähnlichen Verbindungen

Cirsimaritin is similar to other flavonoids such as apigenin, luteolin, and quercetin. it is unique due to its specific dimethoxy substitution pattern, which contributes to its distinct biological activities . Similar compounds include:

Apigenin: A flavonoid with similar antiproliferative and anti-inflammatory properties.

Luteolin: Known for its antioxidant and anti-inflammatory effects.

Quercetin: A well-studied flavonoid with a wide range of biological activities.

Biologische Aktivität

Cirsimaritin, a flavonoid predominantly found in various medicinal plants, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its anticancer, antimicrobial, antidiabetic, antiparasitic, antioxidant, and anti-inflammatory effects. The mechanisms underlying these activities are explored through various in vitro and in vivo studies.

Sources and Identification

This compound is extracted from several plants including:

- Artemisia judaica

- Cirsium japonicum

- Lithocarpus dealbatus

- Microtea debilis

- Ocimum sanctum

These sources have been validated using spectral techniques such as HPLC and LC-MS, ensuring the purity and identity of this compound in research settings .

Anticancer Activity

This compound exhibits promising anticancer properties through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells by modulating signaling pathways such as NF-κB and STAT3 .

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression and reduces tumor growth in various cancer models .

Case Study: In Vitro Studies

A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, showcasing a dose-dependent response .

Antimicrobial Effects

Research indicates that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. It disrupts microbial cell membranes and inhibits the growth of pathogens, making it a potential candidate for developing new antimicrobial agents .

| Microorganism Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Inhibition of growth |

| Gram-negative Bacteria | Inhibition of growth |

| Fungi | Effective antifungal properties |

Antidiabetic Properties

This compound demonstrates beneficial effects on glucose metabolism:

- Enhancement of Glucose Uptake : It promotes glucose uptake in hepatocytes and improves insulin sensitivity .

- Reduction of Hyperglycemia : In animal models, this compound administration has shown to lower blood glucose levels significantly .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and enzymes:

- Reduction of Cytokine Levels : Studies indicate that this compound significantly lowers levels of TNF-α, IL-1β, and IL-6 in inflammatory models .

- Inhibition of Enzymatic Activity : It reduces the activity of myeloperoxidase (MPO) and matrix metalloproteinases (MMPs), which are critical in inflammatory processes .

Case Study: DSS-Induced Colitis Model

In a study involving dextran sodium sulfate (DSS)-induced colitis in mice, this compound treatment resulted in decreased colitis severity, improved weight maintenance, and reduced inflammatory markers compared to untreated controls .

Antioxidant Properties

This compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress. Its ability to inhibit reactive oxygen species (ROS) generation contributes to its protective effects against cellular damage .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-14-8-13-15(16(20)17(14)22-2)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIAJIWLQUVGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216220 | |

| Record name | Cirsimaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6601-62-3 | |

| Record name | Cirsimaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsimaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirsimaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6601-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIRSIMARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59VJ7UX6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.